2-Methoxy-5-(thiophen-2-YL)aniline
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Overview
Description
2-Methoxy-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group (-OCH3) and a thiophene ring attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative of thiophene to couple with a halogenated aniline derivative under mild conditions .
Another method involves the direct amination of 2-methoxy-5-bromothiophene with aniline in the presence of a suitable base and a copper catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated thiophene derivatives.
Scientific Research Applications
2-Methoxy-5-(thiophen-2-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(thiophen-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(phenyl)aniline: Lacks the thiophene ring, which may reduce its electronic properties.
2-Methoxy-5-(furan-2-yl)aniline: Contains a furan ring instead of thiophene, which can alter its reactivity and stability.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methoxy-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C11H11NOS/c1-13-10-5-4-8(7-9(10)12)11-3-2-6-14-11/h2-7H,12H2,1H3 |
InChI Key |
AIKBDLRKWQCWQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)N |
Origin of Product |
United States |
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